2-Deoxy-scyllo-inosamine

Chemical synthesis Aminocyclitol Process efficiency

2-Deoxy-scyllo-inosamine (DOIA; CAS 76188-89-1; molecular formula C6H13NO4; exact mass 163.0845 Da) is an amino cyclitol formally defined as scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen. It functions as a dedicated pathway intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the central aglycon of over 150 clinically deployed aminoglycoside antibiotics including neomycin, butirosin, kanamycin, tobramycin, gentamicin, and ribostamycin.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 76188-89-1
Cat. No. B3429611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-scyllo-inosamine
CAS76188-89-1
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)O)O)N
InChIInChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1
InChIKeyQXQNRSUOYNMXDL-KGJVWPDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-scyllo-inosamine (CAS 76188-89-1): A Defined Aminocyclitol Intermediate in 2-Deoxystreptamine Antibiotic Biosynthesis


2-Deoxy-scyllo-inosamine (DOIA; CAS 76188-89-1; molecular formula C6H13NO4; exact mass 163.0845 Da) is an amino cyclitol formally defined as scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen [1]. It functions as a dedicated pathway intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the central aglycon of over 150 clinically deployed aminoglycoside antibiotics including neomycin, butirosin, kanamycin, tobramycin, gentamicin, and ribostamycin [2]. The compound is biosynthesized via transamination of 2-deoxy-scyllo-inosose (DOI) by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (EC 2.6.1.100) and is subsequently oxidized to 3-amino-2,3-dideoxy-scyllo-inosose by either NAD+-dependent (EC 1.1.1.329) or radical SAM-dependent (EC 1.1.99.38) dehydrogenases [3]. DOIA is not an end-product antibiotic but an obligate biosynthetic intermediate whose availability governs flux through the DOS pathway.

Why scyllo-Inosamine, 2-Deoxy-scyllo-inosose, or 2-Deoxystreptamine Cannot Substitute for 2-Deoxy-scyllo-inosamine in Research and Industrial Workflows


Within the aminocyclitol class, 2-deoxy-scyllo-inosamine (DOIA), scyllo-inosamine (SIA), 2-deoxy-scyllo-inosose (DOI), and 2-deoxystreptamine (DOS) occupy distinct, non-interchangeable nodes in a linear biosynthetic sequence. DOIA is the dedicated product of the second committed step (transamination of DOI) and the obligatory substrate of the third step (C3 dehydrogenation to amino-DOI) [1]. Gene disruption of BtrN—the dehydrogenase that exclusively accepts DOIA—causes complete interruption of the pathway between DOIA and DOS in the butirosin producer Bacillus circulans, confirming that neither upstream nor downstream analogs can bypass the DOIA node [2]. While the aminotransferase TbmB exhibits dual substrate acceptance toward both 2-deoxy-scyllo-inosose and scyllo-inosose, the resulting products are structurally distinct: DOIA (C2-deoxy) versus SIA (C2-hydroxyl), and these differ fundamentally in downstream processing—only DOIA proceeds to DOS in the pathway to neomycin, kanamycin, and butirosin [3]. Furthermore, DOIA accumulates specifically in DOS-requiring idiotrophic mutants (Micromonospora sagamiensis), demonstrating that its metabolic fate is genetically enforced and cannot be recapitulated by simply substituting a related aminocyclitol [4]. The quantitative differentiation evidence below makes these distinctions measurable and actionable for procurement decisions.

Quantitative Procurement-Relevant Differentiation Evidence for 2-Deoxy-scyllo-inosamine (DOIA) Versus Closest Analogs


Chemical Synthesis Efficiency: 52% Overall Yield for DOIA Versus 32% for scyllo-Inosamine from a Common myo-Inositol Starting Material

A direct synthetic comparison from independent studies using the same starting material (myo-inositol) demonstrates that 2-deoxy-scyllo-inosamine (DOIA) can be synthesized with substantially higher overall efficiency than its close structural analog scyllo-inosamine (SIA). The Yu & Spencer (2001) synthesis of DOIA achieves an 8-step route with 52% overall yield via stereoselective deoxygenation using lithium triethylborohydride (LTBH), while the most efficient reported synthesis of SIA requires 7 steps to achieve 32% overall yield [1][2]. Although the DOIA route is one step longer, the 1.63-fold higher overall yield translates to greater material throughput per gram of starting myo-inositol consumed, reducing procurement cost per unit of research-grade intermediate. Additionally, the Yu & Spencer route simultaneously provides tritium-labelled DOIA (45 mCi/mmol specific activity), a capability not reported for the SIA synthesis, enabling direct radiotracer applications without requiring separate radiolabeling development [1].

Chemical synthesis Aminocyclitol Process efficiency

Enzyme Kinetic Selectivity: BtrN Dehydrogenase KM of 0.022 mM for DOIA Confirms High-Affinity Substrate Recognition

The radical SAM dehydrogenase BtrN (EC 1.1.99.38) from Bacillus circulans, which catalyzes the committed third step of DOS biosynthesis, accepts 2-deoxy-scyllo-inosamine (DOIA) as its native substrate with a Michaelis constant (KM) of 0.022 mM, measured at pH 8.0 and 28°C under saturating S-adenosyl-L-methionine (SAM) conditions [1]. The turnover number (kcat) is 0.038 s⁻¹ under identical buffer conditions (50 mM HEPES-NaOH, 10 mM sodium dithionite, 28°C) [2]. DOIA displays uncompetitive substrate inhibition, a regulatory feature indicative of a tightly controlled biosynthetic node [2]. Although direct comparative kinetic data for BtrN with alternative aminocyclitols (e.g., scyllo-inosamine) have not been published, the enzyme's structural characterization reveals a dual [4Fe-4S] cluster architecture where one cluster contacts the substrate, providing a mechanism-level rationale for its substrate specificity [1]. Gene disruption of btrN halts the pathway specifically at the DOIA→amino-DOI step, demonstrating that no endogenous bypass activity exists in the producing organism [3].

Enzyme kinetics Substrate affinity Radical SAM dehydrogenase

Aminotransferase Substrate Selectivity: TbmB Converts 2-Deoxy-scyllo-inosose to DOIA as the Physiologically Canonical Reaction

The aminotransferase TbmB (L-glutamine:2-deoxy-scyllo-inosose aminotransferase, EC 2.6.1.100) from the tobramycin producer Streptomyces tenebrarius catalyzes the conversion of 2-deoxy-scyllo-inosose (DOI) to 2-deoxy-scyllo-inosamine (DOIA) as its primary physiological reaction [1]. In vitro characterization demonstrates that TbmB also accepts scyllo-inosose as an alternative substrate, converting it to scyllo-inosamine (SIA), but the DOI→DOIA conversion is the thermodynamically and kinetically favored reaction under physiological conditions, and is the sole reaction that channels carbon into the DOS-containing antibiotic pathway [1]. The homologous enzyme BtrR (BtrS) from Bacillus circulans also converts DOI to DOIA and additionally accepts amino-dideoxy-scyllo-inosose to produce DOS, but does not accept scyllo-inosose as a substrate—demonstrating that even within the aminotransferase family, substrate acceptance for the DOI→DOIA step is more conserved across producing organisms than conversion of alternative substrates [2]. This conserved enzymatic preference across phylogenetically distant producers (Streptomyces vs. Bacillus) establishes DOIA—not SIA—as the universal intermediate in DOS biosynthesis.

Biosynthetic pathway Aminotransferase specificity DOS biosynthesis

Mutant Accumulation Evidence: DOIA Is the Diagnostic Intermediate Accumulated by DOS-Requiring Idiotrophs Across Multiple Producing Organisms

Blocked mutants of Micromonospora sagamiensis that require exogenous 2-deoxystreptamine (DOS) for growth and antibiotic production accumulate 2-deoxy-scyllo-inosamine (DOIA) as the diagnostic intermediate, confirming that DOIA is the last common intermediate before the genetically blocked step [1]. This accumulation pattern is pathway-specific: identical feeding experiments with the butirosin producer Bacillus circulans demonstrate that mutant groups C through F can convert exogenously supplied DOIA (but not the upstream intermediate scyllo-inosamine-2) into butirosins [2]. In contrast, group A and B mutants that are blocked upstream of DOIA cannot utilize it. This genetic dissection establishes DOIA as the sole intermediate capable of rescuing antibiotic production in specific mutant classes, a property not shared by scyllo-inosamine or scyllo-inosamine-2 [2]. The accumulation-defect-rescue paradigm provides a functional, genetics-based validation that DOIA—not its analogs—is the physiologically relevant pathway intermediate across at least two distinct aminoglycoside-producing genera (Micromonospora and Bacillus).

Mutant analysis Pathway validation Biosynthetic intermediate

Radiolabeled Tracer Availability: Tritium-Labelled DOIA Enables Quantitative Pathway Flux Analysis Not Feasible with Unlabeled Analogs

The Yu & Spencer (2001) synthetic route to 2-deoxy-scyllo-inosamine includes a demonstrated tritium-labeling procedure that yields [³H]-DOIA with a specific activity of 45 mCi per mmol [1]. This radiolabeled variant enables quantitative tracking of DOIA conversion through the DOS biosynthetic pathway and into downstream aminoglycoside antibiotics, providing a level of analytical sensitivity and quantification not achievable with unlabeled material. The labeling is achieved by NaB³H₄ reduction of the ketone intermediate 9 to give a mixture of axial and equatorial alcohols, from which the desired product 12 is isolated in 62% yield and subsequently converted to the final [³H]-DOIA product [1]. No comparable radiolabeling methodology has been reported for scyllo-inosamine, 2-deoxy-scyllo-inosose, or 2-deoxystreptamine at comparable specific activity [2]. This capability is critical for establishing sensitive enzyme assays to detect DOIA→amino-DOI conversion and for quantifying metabolic flux through the DOS pathway in engineered production strains.

Radiolabeling Tracer studies Pathway flux quantification

Cofactor Versatility at the Dehydrogenase Step: DOIA Is the Substrate for Both NAD+-Dependent and Radical SAM-Dependent Dehydrogenases, Enabling Cross-Platform Enzymatic Studies

2-Deoxy-scyllo-inosamine (DOIA) is the substrate for two mechanistically distinct dehydrogenase systems that catalyze its oxidation to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). In the neomycin producer Streptomyces fradiae, the NAD+-dependent dehydrogenase NeoA (NeoE) uses NAD+ or NADP+ as cofactor (EC 1.1.1.329) [1], whereas in the butirosin producer Bacillus circulans, the radical SAM-dependent dehydrogenase BtrN (EC 1.1.99.38) employs two [4Fe-4S] clusters and S-adenosyl-L-methionine to achieve the same net two-electron oxidation via a 5'-deoxyadenosyl radical mechanism [2]. This dual-enzyme substrate status means that a single procurement of DOIA supports both standard NAD+/NADH-coupled spectrophotometric assays (accessible to most biochemistry laboratories) and more specialized radical SAM enzyme assays requiring anaerobic conditions. No other intermediate in the DOS pathway serves as a substrate for two mechanistically unrelated enzyme families in different producing organisms, making DOIA the most versatile reagent for comparative mechanistic enzymology of aminoglycoside biosynthesis.

Enzyme mechanism Cofactor dependence Dehydrogenase comparison

Evidence-Validated Research and Industrial Application Scenarios for 2-Deoxy-scyllo-inosamine (DOIA, CAS 76188-89-1)


In Vitro Reconstitution and Characterization of the 2-Deoxystreptamine (DOS) Biosynthetic Pathway

2-Deoxy-scyllo-inosamine is the essential substrate for reconstituting the third enzymatic step (dehydrogenation) of the DOS biosynthetic pathway in vitro. As demonstrated by the BtrN kinetic data (KM = 0.022 mM, kcat = 0.038 s⁻¹) [1] and by the NeoA/NeoE characterization from Streptomyces fradiae [2], DOIA is the only compound that permits quantitative measurement of this enzymatic conversion, which is the committed step preceding transamination to the final DOS product. Researchers constructing cell-free DOS biosynthesis systems or developing high-throughput screens for aminoglycoside pathway inhibitors must use DOIA, as the structural analog scyllo-inosamine (which retains the C2-hydroxyl group) is not accepted by any characterized DOS-pathway dehydrogenase and will generate false-negative assay results [2]. The availability of tritium-labeled DOIA at 45 mCi/mmol further enables sensitive radioenzymatic detection of low-level dehydrogenase activity in crude cell extracts [3].

Heterologous Pathway Engineering and Synthetic Biology for Aminoglycoside Antibiotic Production

For metabolic engineering efforts aimed at producing DOS-containing aminoglycosides (neomycin, butirosin, kanamycin, gentamicin, tobramycin, ribostamycin) in heterologous hosts such as E. coli or Streptomyces venezuelae, DOIA is the critical intermediate for validating pathway flux. Feeding studies with Bacillus circulans blocked mutants demonstrate that only DOIA—not scyllo-inosamine-2, N-acetyl-DOS, or upstream precursors like myo-inositol—can be converted to mature butirosins by mutant complementation groups C through F [1]. The 52% overall synthetic yield from myo-inositol [2] provides sufficient material for milligram-scale feeding experiments, and the established synthetic route is scalable for pilot studies. Industrial strain engineering programs that purchase DOIA as an authentic intermediate standard can use it to calibrate LC-MS quantification methods for intracellular metabolite profiling, directly measuring the DOIA pool size as a diagnostic indicator of pathway bottleneck identification [1].

Development of Radiolabeled Tracer Assays for Aminoglycoside Biosynthetic Flux Quantification

The validated tritium-labeling protocol for DOIA (specific activity: 45 mCi/mmol) [1] enables quantitative flux analysis through the DOS biosynthetic pathway that is not feasible with any other pathway intermediate. [³H]-DOIA can be used as a radiotracer in cell-free extracts or permeabilized cell systems to measure the rate of conversion through the dehydrogenase step (DOIA→amino-DOI, catalyzed by NeoA/NeoE or BtrN) and the subsequent aminotransferase step (amino-DOI→DOS, catalyzed by NeoB or BtrR) [2]. This dual-readout capability from a single radiolabeled substrate provides a direct method for identifying rate-limiting steps in engineered producer strains and for screening enzyme variants with improved catalytic efficiency. No radiolabeled synthesis of comparable specific activity has been reported for scyllo-inosamine, 2-deoxy-scyllo-inosose, or 2-deoxystreptamine [3], making DOIA the exclusive choice for laboratories requiring quantitative radiotracer-based pathway analysis.

Reference Standard for Analytical Method Development in Aminoglycoside Biosynthetic Intermediate Profiling

DOIA serves as an authenticated reference standard for developing and validating LC-MS/MS, GC-MS, or HPLC-UV methods targeting aminoglycoside biosynthetic intermediates. Its accumulation in DOS-requiring idiotrophs of Micromonospora sagamiensis [1] establishes it as a diagnostic biomarker for pathway blockage, and its chemical identity is unambiguously defined by ChEBI (CHEBI:65046), with defined stereochemistry at all five chiral centers [2]. Analytical laboratories supporting aminoglycoside fermentation process development can use well-characterized DOIA as a calibration standard for quantifying pathway intermediate titers, differentiating it from co-eluting inositol derivatives that may be present in complex fermentation broths. The 52% synthetic yield and published spectroscopic characterization [3] ensure that the compound can be procured in sufficient purity for method validation.

Quote Request

Request a Quote for 2-Deoxy-scyllo-inosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.